REACTION_CXSMILES
|
[C:1]([CH2:9][C:10]([O:12][CH3:13])=[O:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C(O)(C)C.C(O)=O.[NH3:21]>C1(C)C=CC=CC=1>[NH2:21][C:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[CH:9][C:10]([O:12][CH3:13])=[O:11]
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Name
|
|
Quantity
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88 g
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Type
|
reactant
|
Smiles
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C(C1=CN=CC=C1)(=O)CC(=O)OC
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Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
|
Setpoint
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65 °C
|
Type
|
CUSTOM
|
Details
|
The white suspension was stirred at 65° C. until a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
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STIRRING
|
Details
|
The solution was stirred for two hours at 65° C.
|
Duration
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2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated (ca. 200 g) at 65° C
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to −5° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
methyl 3-amino-3-(3-pyridyl)-2-propenoate crystallized as colorless needles
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with toluene
|
Type
|
CUSTOM
|
Details
|
drying at 30° C.
|
Type
|
CUSTOM
|
Details
|
resulted in 77.74 g (88.8%) of methyl 3-amino-3-(3-pyridyl)-2-propenoate as colorless crystals
|
Name
|
|
Type
|
|
Smiles
|
NC(=CC(=O)OC)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |